Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate
Description
Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl ester group, a bromine atom, and a fluorine atom attached to a phenyl ring, which is further connected to a morpholine ring
Properties
IUPAC Name |
tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO3/c1-15(2,3)21-14(19)18-6-7-20-13(9-18)10-4-5-12(17)11(16)8-10/h4-5,8,13H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWBMNGDYBFFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent.
Introduction of the Phenyl Ring: The phenyl ring with bromine and fluorine substituents can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the morpholine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride for oxidation and reduction reactions.
Major Products Formed
Substituted Phenyl Derivatives: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of the ester group.
Scientific Research Applications
Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(3-chloro-4-fluorophenyl)morpholine-4-carboxylate
- Tert-butyl 2-(3-bromo-4-methylphenyl)morpholine-4-carboxylate
Uniqueness
Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity
Tert-butyl 2-(3-bromo-4-fluorophenyl)morpholine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₅H₁₉BrFNO₃
- Molecular Weight : 342.23 g/mol
- CAS Number : 1400997-38-7
- Structure : The compound features a morpholine ring substituted with a tert-butyl group and a bromo-fluoro phenyl moiety, which is significant for its biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing fluorinated phenyl groups have shown enhanced potency against various cancer cell lines due to their ability to interact with specific cellular targets.
Case Study : A study reported that fluorinated morpholine derivatives inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation.
2. Anti-inflammatory Effects
Morpholine derivatives have been explored for their anti-inflammatory properties. The presence of bromine and fluorine atoms in the structure may enhance the interaction with cyclooxygenase enzymes (COX), which are critical in inflammatory processes.
Research Findings : Molecular docking studies have suggested that this compound could act as a selective inhibitor of COX-1, potentially offering therapeutic benefits in conditions like arthritis without the gastrointestinal side effects associated with non-selective NSAIDs.
3. Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial activity against various pathogens, including bacteria and fungi.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The biological activity of this compound is likely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may function as an inhibitor of COX enzymes, leading to reduced prostaglandin synthesis.
- Cellular Signaling Modulation : It may interfere with signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Morpholine Ring : Starting from commercially available precursors, morpholines can be synthesized through nucleophilic substitution reactions.
- Substitution Reactions : The introduction of bromine and fluorine substituents on the aromatic ring can be achieved via electrophilic aromatic substitution methods.
- Carboxylation : The final step involves carboxylation to introduce the carboxylic acid functionality at the morpholine position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
